4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes, including the synthesis of DNA and RNA.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring would be substituted at the 2-position with a pyrrolidin-1-yl group and at the 4-position with a piperazin-1-yl group. The piperazine ring would be further substituted at the 4-position with a 2-(trifluoromethyl)pyridin-4-yl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the positions activated by the nitrogen atoms in the ring. It could also undergo electrophilic aromatic substitution reactions, although these would likely be less common due to the electron-withdrawing nature of the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrimidine ring and the piperazine ring would likely make the compound a base. The trifluoromethyl group would likely make the compound somewhat lipophilic, which could influence its solubility and its ability to cross biological membranes .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its biological activity. As with any chemical, appropriate precautions should be taken when handling this compound to minimize the risk of exposure .
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)15-13-14(3-5-22-15)25-9-11-27(12-10-25)17-23-6-4-16(24-17)26-7-1-2-8-26/h3-6,13H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCXLRLDLWMVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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